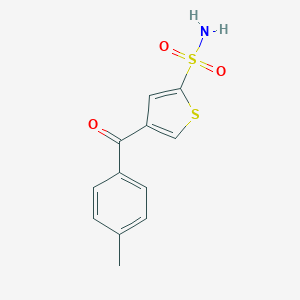
4-(4-Methylbenzoyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylbenzoyl)-2-thiophenesulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The mechanism of action of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity being studied. For example, in studies investigating its anti-inflammatory properties, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In studies investigating its anti-cancer properties, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. In studies investigating its anti-microbial properties, it has been found to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
One advantage of using 4-(4-Methylbenzoyl)-2-thiophenesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile tool for studying various biological processes. Additionally, its synthesis method is relatively simple and straightforward, making it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-Methylbenzoyl)-2-thiophenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, there is interest in further elucidating its mechanism of action and identifying its molecular targets. Finally, there is interest in developing new derivatives of this compound with improved biological activities and reduced toxicity.
合成法
The synthesis of 4-(4-Methylbenzoyl)-2-thiophenesulfonamide involves the reaction of 4-methylbenzoyl chloride with thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, where the acyl chloride group of the 4-methylbenzoyl chloride reacts with the amino group of the thiophene-2-sulfonamide to form the final product.
科学的研究の応用
4-(4-Methylbenzoyl)-2-thiophenesulfonamide has been extensively used in scientific research due to its various biological activities. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, it has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
特性
CAS番号 |
119018-06-3 |
|---|---|
分子式 |
C12H11NO3S2 |
分子量 |
281.4 g/mol |
IUPAC名 |
4-(4-methylbenzoyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11NO3S2/c1-8-2-4-9(5-3-8)12(14)10-6-11(17-7-10)18(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChIキー |
GYTMHWVFKHLDEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CSC(=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)

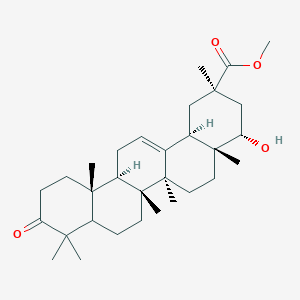

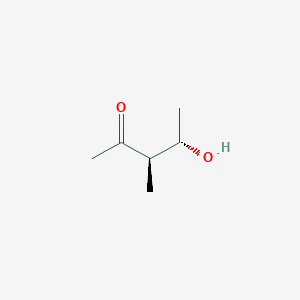
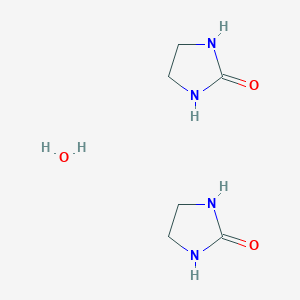
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)

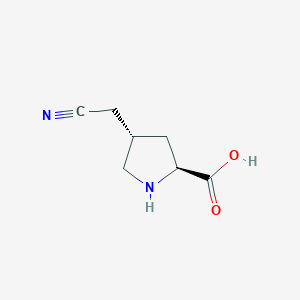
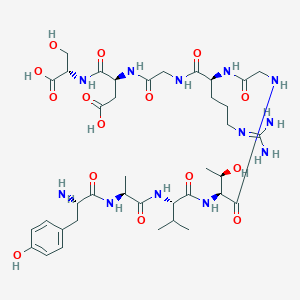
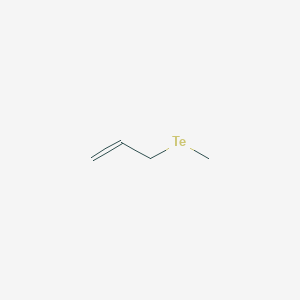
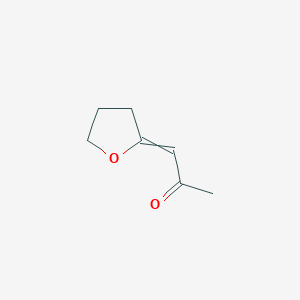
![Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid](/img/structure/B56228.png)
